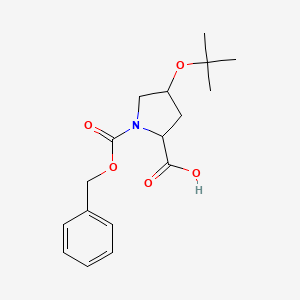
Z-O-tert-butyl-L-trans-4-hydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Hyp(Tbu)-OH: Z-O-tert-Butyl-L-4-hydroxyproline , is a derivative of hydroxyproline. Hydroxyproline is a non-essential amino acid that plays a crucial role in the stability of collagen. The compound Z-Hyp(Tbu)-OH is often used in peptide synthesis and research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Hyp(Tbu)-OH typically involves the protection of the hydroxyproline’s hydroxyl group with a tert-butyl group. This is followed by the introduction of a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps.
Industrial Production Methods: Industrial production of Z-Hyp(Tbu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Z-Hyp(Tbu)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like trifluoroacetic acid for deprotection of the tert-butyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction leads to the regeneration of the hydroxyl group.
Applications De Recherche Scientifique
Chemistry: Z-Hyp(Tbu)-OH is widely used in peptide synthesis as a building block
Biology: In biological research, Z-Hyp(Tbu)-OH is used to study the role of hydroxyproline in collagen stability and function. It is also used in the synthesis of collagen mimetic peptides for studying collagen-related diseases.
Medicine: Z-Hyp(Tbu)-OH has potential applications in the development of collagen-based biomaterials for tissue engineering and regenerative medicine. Its incorporation into peptides can improve their stability and bioavailability.
Industry: In the pharmaceutical industry, Z-Hyp(Tbu)-OH is used in the synthesis of peptide-based drugs. Its unique properties make it a valuable tool for developing stable and effective therapeutic peptides.
Mécanisme D'action
The mechanism of action of Z-Hyp(Tbu)-OH involves its incorporation into peptides and proteins, where it contributes to the stability and function of these molecules. The tert-butyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The benzyloxycarbonyl group protects the amino group, allowing for selective deprotection and functionalization.
Comparaison Avec Des Composés Similaires
L-Hydroxyproline: The parent compound of Z-Hyp(Tbu)-OH, lacking the protective groups.
Z-Hyp(OMe)-OH: A similar compound with a methoxy group instead of a tert-butyl group.
Z-Hyp(Boc)-OH: A similar compound with a Boc (tert-butoxycarbonyl) group instead of a tert-butyl group.
Uniqueness: Z-Hyp(Tbu)-OH is unique due to its combination of protective groups, which provide both steric hindrance and selective deprotection capabilities. This makes it a valuable tool in peptide synthesis and research, offering enhanced stability and functionality compared to similar compounds.
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNIMOEFJORHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
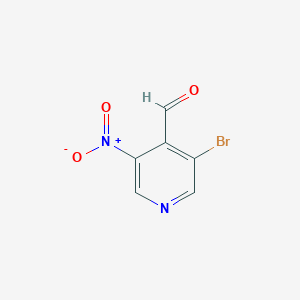
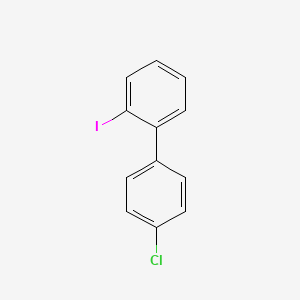
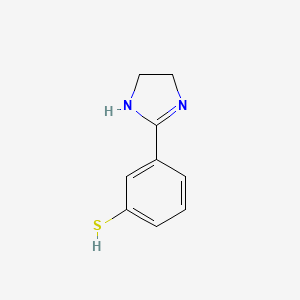
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)

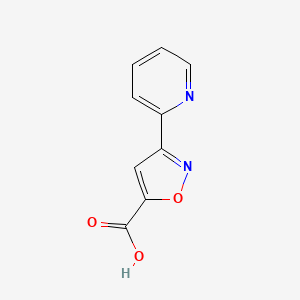



![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)

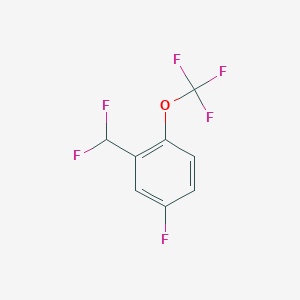
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)

